molecular formula C10H14Cl4N2 B1301895 1-(2,4-dichlorophenyl)piperazine Dihydrochloride CAS No. 827614-48-2

1-(2,4-dichlorophenyl)piperazine Dihydrochloride

Cat. No. B1301895
CAS RN: 827614-48-2
M. Wt: 304 g/mol
InChI Key: XRNFGXBYBYIUPB-UHFFFAOYSA-N
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Description

1-(2,4-dichlorophenyl)piperazine Dihydrochloride (DCPPD) is a synthetic compound with a range of applications in the scientific research field. It is a derivative of piperazine, a cyclic compound that is widely used in the synthesis of a variety of drugs and other compounds. DCPPD is a colorless solid that is soluble in water and other common solvents. It is also an inexpensive compound, making it attractive for use in a variety of laboratory experiments.

Scientific Research Applications

1. Synthesis of 1-(2,4-dichlorophenyl)piperazine Dihydrochloride

1-(2,4-dichlorophenyl)piperazine is primarily recognized as a pharmaceutical intermediate. Its synthesis involves multiple steps, starting from 2,6-dichloro-nitrobenzene and piperazine, including alkylation, acidulation, nitro group reduction, diazotization, substitution, and hydrolysis. These processes yield a total output of 48.2% (Quan, 2006), (Li Ning-wei, 2006), (Li Ning-wei, 2005).

2. Chemical Structure and Properties

The chemical structure of 1-(2,3-dichlorophenyl)piperazine has been confirmed through Infrared (IR) and 1H-Nuclear Magnetic Resonance (1H-NMR) spectroscopy. These techniques are crucial for verifying the molecular identity and purity of the synthesized compound (Quan, 2006), (Li Ning-wei, 2006).

3. Potential Applications in Drug Synthesis

This compound has been implicated in the synthesis of various pharmaceutical agents. For example, it is a key intermediate in the synthesis of Cetirizine, a piperazine antihistamine used for treating urticaria and allergic rhinitis (Arlette, 1991). Additionally, it plays a role in the synthesis of anticancer and antituberculosis compounds, demonstrating its versatility in medicinal chemistry applications (Mallikarjuna, Padmashali, & Sandeep, 2014).

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the GHS07 pictogram . It’s important to handle this compound with appropriate safety measures.

Biochemical Analysis

Biochemical Properties

1-(2,4-dichlorophenyl)piperazine dihydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to serotonin receptors, influencing neurotransmitter activity. The nature of these interactions often involves binding to receptor sites, leading to changes in receptor conformation and activity. This compound’s ability to modulate receptor activity makes it a valuable tool in studying neurotransmission and related biochemical pathways .

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of G-protein coupled receptors, leading to changes in intracellular signaling cascades. Additionally, this compound has been observed to impact gene expression by interacting with transcription factors and other regulatory proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. At the molecular level, it binds to specific receptor sites on proteins, leading to conformational changes that either inhibit or activate the protein’s function. This compound can also influence enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s catalytic activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions but may degrade over time when exposed to light or high temperatures. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that prolonged exposure can lead to sustained changes in cell signaling and metabolism .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact, while higher doses can lead to significant physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Toxic or adverse effects at high doses include alterations in behavior, changes in neurotransmitter levels, and potential toxicity to specific organs .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound can affect metabolic flux by altering the activity of key enzymes involved in its breakdown. Additionally, changes in metabolite levels have been observed, indicating that it can influence overall metabolic homeostasis .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. These interactions facilitate its movement across cell membranes and its accumulation in certain cellular compartments. The compound’s localization and accumulation can affect its overall activity and function within the cell .

Subcellular Localization

This compound exhibits specific subcellular localization patterns. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization can influence its activity and function, as the compound may interact with different biomolecules depending on its subcellular environment .

properties

IUPAC Name

1-(2,4-dichlorophenyl)piperazine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12Cl2N2.2ClH/c11-8-1-2-10(9(12)7-8)14-5-3-13-4-6-14;;/h1-2,7,13H,3-6H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRNFGXBYBYIUPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=C(C=C(C=C2)Cl)Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl4N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372113
Record name 1-(2,4-dichlorophenyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

304.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

827614-48-2
Record name 1-(2,4-dichlorophenyl)piperazine Dihydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 827614-48-2
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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